3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidinesThe structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system containing both pyrazole and pyrimidine rings .
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA) . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar compounds to 3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3-(4-chlorophenyl)-N-(2-dimethylaminoethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of substituents in this compound contributes to its distinct properties and potential as a therapeutic agent .
Biological Activity
3-(2-Chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article reviews its biological activity, particularly focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
The primary biological target of this compound is Cyclin-dependent kinase 2 (CDK2) . By inhibiting CDK2 activity, the compound disrupts cell cycle progression, particularly the transition from the G1 phase to the S phase. This inhibition leads to significant growth suppression in various cancer cell lines .
Biochemical Pathways
The inhibition of CDK2 affects several downstream pathways involved in cell proliferation and survival. By blocking this kinase, the compound can induce cell cycle arrest and apoptosis in sensitive cell lines.
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities including:
- Antimycobacterial Activity : Recent studies have highlighted their potential as inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb). Compounds similar to this compound have shown promising results in vitro against M.tb growth .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it has been reported to exhibit significant inhibition in MCF7 and NCI-H460 cell lines with IC50 values indicating potent activity .
Structure-Activity Relationship (SAR)
SAR studies have been critical in understanding how modifications to the pyrazolo[1,5-a]pyrimidine scaffold influence biological activity. The following table summarizes key findings from recent research:
Case Studies
- Antimycobacterial Activity : A study by Tantry et al. synthesized various pyrazolo[1,5-a]pyrimidines and evaluated their efficacy against M.tb. Compounds with specific substitutions showed significant inhibitory effects on ATP synthesis in M. smegmatis and were active in vivo in mouse models of tuberculosis .
- Cytotoxicity Against Cancer Cell Lines : In a series of experiments, derivatives of pyrazolo[1,5-a]pyrimidines were tested against several cancer cell lines including Hep-2 and P815. The results indicated that modifications at specific positions led to enhanced cytotoxic effects, with some compounds achieving IC50 values as low as 3.25 mg/mL against Hep-2 cells .
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-13-11-18(23-12-15-7-5-6-10-22-15)26-20(24-13)19(14(2)25-26)16-8-3-4-9-17(16)21/h3-11,23H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUXLXASNSOOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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